molecular formula C15H23BrN2O2 B5024224 2-bromo-6-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol

2-bromo-6-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol

Cat. No. B5024224
M. Wt: 343.26 g/mol
InChI Key: YZXRGTDIIBSHEK-UHFFFAOYSA-N
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Description

2-bromo-6-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol is a chemical compound that belongs to the family of phenols. It is commonly known as "Bromhexine," which is a widely used drug for treating respiratory diseases. The chemical structure of Bromhexine consists of a phenol ring, a bromine atom, a methoxy group, and a piperidine moiety.

Mechanism of Action

Bromhexine acts by stimulating the secretion of mucus from the respiratory tract and reducing its viscosity. It also enhances the activity of cilia, which are hair-like structures that help in moving mucus out of the lungs. Bromhexine is known to increase the activity of lysosomal enzymes, which break down the mucus into smaller fragments, making it easier to clear. Additionally, Bromhexine has been shown to have anti-inflammatory and antioxidant effects, which may help in reducing the inflammation and oxidative stress associated with respiratory diseases.
Biochemical and Physiological Effects:
Bromhexine has been shown to have several biochemical and physiological effects, including the stimulation of mucus secretion, enhancement of ciliary activity, and activation of lysosomal enzymes. It has also been shown to have anti-inflammatory and antioxidant effects, which may help in reducing the inflammation and oxidative stress associated with respiratory diseases.

Advantages and Limitations for Lab Experiments

Bromhexine has several advantages for lab experiments, including its well-established safety profile, low toxicity, and high solubility in water. It is also readily available and relatively inexpensive. However, Bromhexine has some limitations, such as its limited stability in solution, which may require frequent preparation of fresh solutions. Additionally, Bromhexine may interfere with some assays, such as those that measure lysosomal enzyme activity, due to its ability to activate these enzymes.

Future Directions

There are several future directions for research on Bromhexine, including its potential use in combination with other drugs for the treatment of respiratory diseases. Additionally, Bromhexine may have applications in other areas, such as the treatment of neurodegenerative diseases, due to its ability to activate lysosomal enzymes. Further studies are needed to explore the full therapeutic potential of Bromhexine and its mechanisms of action.

Synthesis Methods

Bromhexine can be synthesized by the reaction of 2,6-dibromo-4-methoxyphenol with methylamine and 1-methyl-4-piperidone. The reaction takes place in the presence of a reducing agent, such as sodium borohydride, and a solvent, such as ethanol. The product is obtained in high yield and purity after purification by recrystallization.

Scientific Research Applications

Bromhexine has been extensively studied for its therapeutic potential in various respiratory diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and bronchitis. It is known to have mucolytic and expectorant properties, which help in reducing the viscosity of mucus and facilitating its clearance from the respiratory tract. Bromhexine has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits.

properties

IUPAC Name

2-bromo-6-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c1-17-6-4-12(5-7-17)18(2)10-11-8-13(16)15(19)14(9-11)20-3/h8-9,12,19H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXRGTDIIBSHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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